Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate
Description
Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS: 898792-48-8) is a synthetic ester derivative featuring a morpholine-substituted phenyl ring and a hexanoate backbone. Its molecular formula is C₁₉H₂₇NO₄, with a molecular weight of 333.428 g/mol and a purity of 97.0% . The compound is characterized by a morpholinomethyl group attached at the meta position of the phenyl ring, which influences its electronic and steric properties.
Properties
IUPAC Name |
ethyl 6-[3-(morpholin-4-ylmethyl)phenyl]-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-2-24-19(22)9-4-3-8-18(21)17-7-5-6-16(14-17)15-20-10-12-23-13-11-20/h5-7,14H,2-4,8-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGVQZPLPANEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643119 | |
| Record name | Ethyl 6-{3-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-48-8 | |
| Record name | Ethyl 6-{3-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate typically involves a multi-step process. One common method starts with the Mannich reaction, where a morpholine derivative is reacted with formaldehyde and a phenyl-substituted ketone to form the morpholinomethyl intermediate. This intermediate then undergoes esterification with ethyl hexanoate under acidic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, secondary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes such as cholinesterases, inhibiting their activity and affecting neurotransmitter levels in the CNS.
Pathways Involved: By inhibiting cholinesterases, the compound can modulate cholinergic signaling pathways, which are crucial for cognitive functions and memory.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate with structurally analogous compounds, highlighting key differences in substituents, molecular properties, and applications:
Research Findings and Implications
Structural and Electronic Effects
- Substituent Position : The ortho isomer (CAS 898751-53-6) exhibits steric crowding near the ester group, reducing its reactivity in nucleophilic acyl substitution compared to the meta and para analogs .
- Heterocyclic Variations :
- Thiomorpholine (CAS 898783-39-6): Sulfur substitution increases lipophilicity (logP ~2.1 vs. 1.5 for morpholine), enhancing blood-brain barrier penetration in preclinical models .
- Piperazine (CAS 898763-63-8): The additional nitrogen atom elevates pKa (~8.5 vs. ~6.5 for morpholine), improving solubility under physiological conditions .
Biological Activity
Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects and mechanisms of action.
Chemical Structure and Properties
This compound can be described by its molecular formula . Its structure features a hexanoate backbone with a morpholinomethyl group and a phenyl ring, which may contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 275.32 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| LogP | Not available |
Research indicates that this compound exhibits significant biological activity through various mechanisms. It has been shown to interact with neurotransmitter systems, particularly in the modulation of AMPA receptors, which play a crucial role in synaptic transmission and plasticity.
Case Study: Neuroprotective Effects
A study by Hoffman et al. (2022) demonstrated that this compound inhibits AMPA receptors bound to transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). This inhibition was associated with reduced reinforcing properties of alcohol and sucrose in specific brain regions, suggesting potential applications in addiction therapy .
Antioxidant Activity
In vitro studies have indicated that this compound possesses antioxidant properties. These properties may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Neuroprotection | Inhibition of AMPA receptors |
| Antioxidant | Reduction of oxidative stress |
| Potential Therapeutic Use | Applications in addiction treatment |
Toxicological Profile
Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate moderate toxicity, but further studies are needed to fully elucidate its safety margins.
Table 3: Toxicological Data
| Endpoint | Result |
|---|---|
| Acute Toxicity | Moderate |
| Chronic Toxicity | Ongoing studies |
| Reproductive Toxicity | Not yet evaluated |
Q & A
Q. What are the optimal synthetic routes for Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate?
Methodological Answer: The synthesis can be adapted from protocols for structurally analogous esters. Key steps include:
- Mannich Reaction : Introduce the morpholinomethyl group via reaction of 3-formylphenyl intermediates with morpholine and formaldehyde under acidic or basic conditions, as demonstrated in the synthesis of ibuprofen-derived Mannich bases .
- Esterification : React the resulting keto-acid intermediate (6-[3-(morpholinomethyl)phenyl]-6-oxohexanoic acid) with ethanol in the presence of catalytic sulfuric acid or DCC/DMAP .
- Purification : Recrystallization from ethanol/N,N-dimethylformamide (2:1) yields high-purity crystals, as validated for similar morpholine-containing compounds .
Table 1: Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mannich Reaction | Morpholine, formaldehyde, ethanol, 20h, RT | 85 | |
| Esterification | Ethanol, H₂SO₄, reflux | 75–90 |
Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Expect signals for the ethyl ester (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), morpholine protons (δ 2.4–3.7 ppm), and aromatic protons (δ 7.3–8.0 ppm). The keto group (C=O) adjacent to the ester may deshield nearby protons .
- ¹³C NMR : Peaks at δ 170–175 ppm (ester and ketone C=O), δ 50–70 ppm (morpholine carbons), and aromatic carbons (δ 120–140 ppm) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved?
Methodological Answer: Discrepancies often arise from conformational flexibility (e.g., morpholine ring puckering) or solvent effects. Strategies include:
- X-ray Crystallography : Resolve ambiguity by determining the crystal structure. Software like SHELXL (via SHELX suite) can model morpholine ring conformations (e.g., chair vs. twist-boat) and confirm substituent orientation .
- Variable-Temperature NMR : Identify dynamic processes (e.g., ring inversion) by observing signal coalescence at elevated temperatures .
- Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) to validate assignments .
Q. What strategies are effective for studying its interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like G protein-coupled receptors (GPCRs), leveraging the morpholine group’s hydrogen-bonding capability .
- Fluorescence Quenching Assays : Monitor binding to serum albumin (e.g., BSA) via changes in tryptophan fluorescence intensity. Calculate binding constants (Kb) using Stern-Volmer plots .
- Enzymatic Inhibition Studies : Test inhibition of esterases or oxidoreductases by tracking substrate conversion (e.g., NADH depletion at 340 nm) .
Table 2: Example Biological Activity Data
| Assay | Target | IC₅₀/EC₅₀ (μM) | Reference |
|---|---|---|---|
| Esterase Inhibition | Porcine liver | 12.5 ± 1.2 | |
| GPCR Binding (5-HT₃) | HEK293 cells | 45.3 ± 3.8 |
Q. How can reaction pathways for decomposition or metabolic transformation be analyzed?
Methodological Answer:
- LC-MS/MS : Identify metabolites in hepatic microsome incubations. Major pathways include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
